molecular formula C11H15Cl2N B3161409 [(2,4-Dichlorophenyl)methyl](2-methylpropyl)amine CAS No. 869947-67-1

[(2,4-Dichlorophenyl)methyl](2-methylpropyl)amine

Cat. No.: B3161409
CAS No.: 869947-67-1
M. Wt: 232.15 g/mol
InChI Key: UNUXXVDUZUZENQ-UHFFFAOYSA-N
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Description

(2,4-Dichlorophenyl)methylamine is an organic compound with the molecular formula C11H15Cl2N It is a derivative of phenylmethylamine, where the phenyl ring is substituted with two chlorine atoms at the 2 and 4 positions, and the amine group is attached to a 2-methylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenyl)methylamine typically involves the following steps:

    Chlorination of Phenylmethylamine: The starting material, phenylmethylamine, is chlorinated using chlorine gas in the presence of a catalyst such as iron(III) chloride to introduce chlorine atoms at the 2 and 4 positions of the phenyl ring.

    Alkylation: The chlorinated intermediate is then reacted with 2-methylpropylamine under basic conditions to form the final product. This step may involve the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of (2,4-Dichlorophenyl)methylamine may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for precise control of reaction conditions, such as temperature and pressure, can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorophenyl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding amine oxides or nitroso compounds.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as hydroxide ions or alkoxide ions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or sodium methoxide in methanol.

Major Products Formed

    Oxidation: Amine oxides or nitroso compounds.

    Reduction: Corresponding amine derivatives.

    Substitution: Hydroxyl or alkoxy-substituted derivatives.

Scientific Research Applications

(2,4-Dichlorophenyl)methylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain medical conditions.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

(2,4-Dichlorophenyl)methylamine can be compared with other similar compounds, such as:

    (2,4-Dichlorophenyl)methylamine: This compound has a similar structure but with a propyl group instead of a 2-methylpropyl group. The presence of the 2-methyl group in (2,4-Dichlorophenyl)methylamine may influence its chemical reactivity and biological activity.

    (2,4-Dichlorophenyl)methylamine: This compound has an ethyl group instead of a 2-methylpropyl group. The difference in the alkyl chain length can affect the compound’s solubility and interaction with molecular targets.

Conclusion

(2,4-Dichlorophenyl)methylamine is a versatile compound with significant potential in various scientific research fields. Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a subject of interest for further exploration in biological and medicinal chemistry.

Properties

IUPAC Name

N-[(2,4-dichlorophenyl)methyl]-2-methylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15Cl2N/c1-8(2)6-14-7-9-3-4-10(12)5-11(9)13/h3-5,8,14H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNUXXVDUZUZENQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNCC1=C(C=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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